Cas no 868368-60-9 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide)

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a benzothiazole derivative characterized by its unique structural features, including dimethoxy and phenoxyacetamide substituents. This compound exhibits potential applications in medicinal chemistry and agrochemical research due to its benzothiazole core, known for bioactivity. The presence of methoxy groups enhances solubility and metabolic stability, while the phenoxyacetamide moiety may contribute to selective binding interactions. Its well-defined molecular structure allows for precise modification, making it a valuable intermediate in the synthesis of biologically active compounds. The compound's purity and stability under standard conditions ensure reliability in experimental settings. Further studies may explore its pharmacological or pesticidal properties.
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide structure
868368-60-9 structure
Product Name:N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
CAS No:868368-60-9
MF:C17H16N2O4S
MW:344.384943008423
CID:6431420
PubChem ID:2150775
Update Time:2025-10-23

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
    • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide
    • 868368-60-9
    • F1813-0978
    • AKOS024610820
    • Acetamide, N-(4,7-dimethoxy-2-benzothiazolyl)-2-phenoxy-
    • Inchi: 1S/C17H16N2O4S/c1-21-12-8-9-13(22-2)16-15(12)19-17(24-16)18-14(20)10-23-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19,20)
    • InChI Key: QGVSCVPFUDLEGS-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)COC1=CC=CC=C1

Computed Properties

  • Exact Mass: 344.08307817g/mol
  • Monoisotopic Mass: 344.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 97.9Ų

Experimental Properties

  • Density: 1.346±0.06 g/cm3(Predicted)
  • pka: 9.03±0.70(Predicted)

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide Pricemore >>

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Additional information on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Recent Advances in the Study of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (CAS: 868368-60-9)

The compound N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (CAS: 868368-60-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique benzothiazole and phenoxyacetamide structural motifs, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific literature.

Recent studies have focused on the synthesis and optimization of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, with particular emphasis on improving its pharmacokinetic properties and target specificity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route for this compound, achieving higher yields and purity compared to previous methods. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

In terms of biological activity, emerging research suggests that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibits promising inhibitory effects against specific protein kinases involved in inflammatory pathways. A preclinical study conducted by researchers at the University of Cambridge demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage cell lines, with an IC50 value in the low micromolar range. These findings position the molecule as a potential lead compound for the development of new anti-inflammatory agents.

Structural-activity relationship (SAR) studies have been particularly informative in understanding the pharmacophore of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide. X-ray crystallography data published in early 2024 revealed that the dimethoxybenzothiazole moiety plays a crucial role in target binding, while the phenoxyacetamide group contributes to the compound's overall solubility and membrane permeability. These insights are guiding current efforts to design analogs with enhanced potency and selectivity.

From a toxicological perspective, preliminary assessments indicate that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide shows favorable safety profiles in animal models. A recent toxicokinetic study reported no significant organ toxicity at therapeutic doses, though further long-term studies are warranted. The compound's metabolic pathways have also been partially characterized, with hepatic CYP3A4 identified as the primary enzyme responsible for its biotransformation.

Looking forward, several research groups have initiated programs to explore the therapeutic potential of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide in various disease models. Particularly promising are its applications in autoimmune disorders and certain cancers where the targeted kinases are known to play pathogenic roles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical development.

In conclusion, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide represents an exciting area of research in chemical biology and drug discovery. While significant progress has been made in understanding its properties and potential applications, further studies are needed to fully realize its therapeutic value. The coming years will likely see increased research activity surrounding this compound as its mechanism of action becomes more clearly defined and its clinical potential more fully explored.

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